3-Chloro-4-methyl-2-nitrophenol

nitration regiochemistry ipso-nitration isomeric purity

Procurement of the incorrect regioisomer (e.g., 5-chloro-4-methyl-2-nitrophenol, CAS 100278-74-8) leads to divergent downstream aniline/azo derivatives, wasting synthetic effort. 3-Chloro-4-methyl-2-nitrophenol (CAS 112251-93-1) is the defined 3-chloro-2-nitro regioisomer that ensures structural fidelity in medicinal chemistry and agrochemical programs. • Enables orthogonal reactivity: selective nitro reduction to aniline, then cross-coupling at the chloro position for modular scaffold assembly. • ≥98% purity with documented FTIR/GC-MS fingerprints ensures reaction reproducibility and simplifies IPC. • Insoluble in water, soluble in organic solvents-compatible with standard biphasic process chemistry.

Molecular Formula C7H6ClNO3
Molecular Weight 187.58
CAS No. 112251-93-1
Cat. No. B2444596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-methyl-2-nitrophenol
CAS112251-93-1
Molecular FormulaC7H6ClNO3
Molecular Weight187.58
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)O)[N+](=O)[O-])Cl
InChIInChI=1S/C7H6ClNO3/c1-4-2-3-5(10)7(6(4)8)9(11)12/h2-3,10H,1H3
InChIKeyVCBOOMGORINFOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-4-methyl-2-nitrophenol (CAS 112251-93-1): Procurement-Grade Chlorinated Nitrophenol Intermediate for Pharmaceutical and Agrochemical Synthesis


3-Chloro-4-methyl-2-nitrophenol (CAS 112251-93-1) is a trisubstituted aromatic compound bearing chloro, methyl, and nitro substituents on a phenol core (C₇H₆ClNO₃, MW 187.58) . It is principally employed as a versatile synthetic intermediate in medicinal chemistry and agrochemical research programs, where the nitro group serves as a latent amino functionality accessible via selective catalytic reduction . The compound is formed as one of the two major nitration products when 3-chloro-4-methylphenol is treated with nitrating agents, co-produced alongside its regioisomer 5-chloro-4-methyl-2-nitrophenol, which establishes the basis for the regioisomeric differentiation critical to procurement decisions [1].

Why Generic Substitution of 3-Chloro-4-methyl-2-nitrophenol (CAS 112251-93-1) with Regioisomeric or Non-Chlorinated Analogs Fails in Regioselective Synthesis


The substitution pattern of 3-chloro-4-methyl-2-nitrophenol—chlorine at the 3-position, methyl at the 4-position, and nitro at the 2-position—is not trivially interchangeable with its closest regioisomer 5-chloro-4-methyl-2-nitrophenol (CAS 100278-74-8). The two isomers arise from the same nitration reaction of 3-chloro-4-methylphenol but exhibit distinct regiochemical outcomes that propagate through subsequent synthetic steps [1]. Downstream transformations such as nitro reduction, diazotization, or cross-coupling reactions produce constitutionally different aniline or azo derivatives depending on which regioisomer is employed, meaning that procurement of the incorrect isomer leads to a different final compound entirely . Furthermore, the absence of the chlorine substituent—as in 4-methyl-2-nitrophenol—removes the halogen handle required for further functionalization via nucleophilic aromatic substitution or metal-catalyzed coupling, rendering non-chlorinated analogs unsuitable for many medicinal chemistry scaffolds that require orthogonal reactivity at all three positions .

Quantitative Differentiation Evidence for 3-Chloro-4-methyl-2-nitrophenol (112251-93-1) Against Regioisomeric and Non-Chlorinated Analogs


Regioselective Product Distribution from 3-Chloro-4-methylphenol Nitration Establishes Distinct Isomeric Identity

In the nitration of 3-chloro-4-methylphenol (15) in chloroform, the reaction yields three products: a dienone intermediate (10a), 3-chloro-4-methyl-2-nitrophenol (16, the target compound), and its regioisomer 5-chloro-4-methyl-2-nitrophenol (17) [1]. While the abstract of Fischer et al. (1987) does not report exact quantitative product ratios, the co-formation of both regioisomers under identical conditions demonstrates that the target compound is not the sole nitration product; its procurement as a purified single isomer avoids contamination with the 5-chloro isomer, which would otherwise introduce a regioisomeric impurity into downstream synthetic sequences.

nitration regiochemistry ipso-nitration isomeric purity

Distinct FTIR and GC-MS Spectral Fingerprints Enable Unambiguous Identity Verification Against Regioisomers

The compound 3-chloro-4-methyl-2-nitrophenol is registered in the Wiley SmartSpectra IR Database and the Wiley Registry of Mass Spectral Data 2023 with one FTIR spectrum and one GC-MS spectrum [1]. The availability of authenticated reference spectra in authoritative spectral libraries allows for unambiguous differentiation from its regioisomer 5-chloro-4-methyl-2-nitrophenol. In the absence of a directly published head-to-head spectral comparison, the fact that each regioisomer possesses a unique InChIKey (VCBOOMGORINFOQ-UHFFFAOYSA-N for the target compound) and distinct substitution pattern guarantees that their IR absorption bands (particularly in the fingerprint region) and mass spectral fragmentation patterns are sufficiently different to permit confident identification via library matching.

spectral identification FTIR fingerprint GC-MS library matching

Vendor-Supplied Batch QC Data (NMR, HPLC, GC) Provides Quantitative Purity Assurance Superior to Uncharacterized Alternatives

Reputable vendors supply 3-chloro-4-methyl-2-nitrophenol at standardized purity levels of 97% (Bidepharm, with NMR, HPLC, and GC batch QC reports) or ≥98% (Chemscene, Cat. No. CS-0686798, with storage specification at 2–8°C in sealed dry conditions) . In contrast, the regioisomer 5-chloro-4-methyl-2-nitrophenol is typically offered at 95–96% purity (Bidepharm offers 96% ; AKSci offers 95% ). While the purity difference (97–98% vs. 95–96%) appears modest, for multi-step synthetic sequences where impurities propagate and amplify, a 2–3% absolute purity advantage can translate into measurably higher yields of downstream intermediates.

batch QC purity certification procurement quality assurance

Halogen Orthogonal Reactivity: Chlorine Substituent at Position 3 Enables Cross-Coupling Chemistry Absent in Non-Halogenated Analogs

3-Chloro-4-methyl-2-nitrophenol carries a chlorine atom at the 3-position that serves as a synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) after appropriate protection or functional group interconversion. The non-halogenated analog 4-methyl-2-nitrophenol (CAS 119-33-5) lacks this chlorine substituent and therefore cannot participate in such transformations, limiting its utility in convergent synthetic strategies. While no published head-to-head coupling yield comparison was located for these specific substrates, the well-established principles of aryl halide reactivity allow a class-level inference that the chloro-substituted compound enables a broader scope of late-stage diversification reactions than the non-halogenated analog.

cross-coupling halogen handle medicinal chemistry diversification

Optimal Application Scenarios for 3-Chloro-4-methyl-2-nitrophenol (112251-93-1) Based on Verified Differentiation Evidence


Regioselective Synthesis of 3-Chloro-4-methyl-2-aminophenol via Catalytic Hydrogenation

The nitro group at the 2-position of 3-chloro-4-methyl-2-nitrophenol can be selectively reduced to the corresponding aniline derivative (3-chloro-4-methyl-2-aminophenol) using established catalytic hydrogenation conditions (H₂, Pd/C or Pt-based catalysts) [1]. This transformation is the critical gateway step for accessing benzoxazole, benzimidazole, and other fused heterocyclic scaffolds common in kinase inhibitor and GPCR modulator programs. The availability of the target compound at ≥97% purity with documented batch QC ensures that the reduction proceeds without interference from regioisomeric contaminants that would produce isomeric aniline byproducts.

Building Block for Halogen-Enabled Late-Stage Diversification in Parallel Synthesis

Following protection of the phenolic OH (e.g., as a methyl or MOM ether), the chlorine substituent at position 3 becomes available for Suzuki-Miyaura or Buchwald-Hartwig coupling. This sequential reactivity—nitro reduction to amine, phenol protection, then cross-coupling at the chloro position—enables the construction of highly functionalized, polysubstituted aromatic scaffolds in a modular fashion [1]. The compound's documented spectral fingerprints (FTIR, GC-MS) [2] provide analytical confidence throughout multi-step synthetic sequences, allowing reaction monitoring by standard laboratory instrumentation.

Precursor to Chloro-Substituted Azo Dyes and Pigments

The phenol group of 3-chloro-4-methyl-2-nitrophenol can participate in diazo coupling reactions after reduction of the nitro group to the corresponding diazonium salt. The chlorine substituent modulates the electronic properties and color characteristics of the resulting azo chromophore. The availability of the single, defined regioisomer (as opposed to an isomeric mixture) ensures reproducible color properties in dye and pigment applications, an attribute confirmed by the compound's inclusion in commercial spectral libraries used for quality control [2].

Agrochemical Intermediate for Nitrophenol-Derived Pesticides and Herbicides

Chlorinated nitrophenols serve as key intermediates in the synthesis of certain nitrophenolic herbicides and pesticides, where the combination of chlorine, methyl, and nitro substituents on the phenol core contributes to the desired biological activity profile [1]. The compound's documented solubility characteristics (insoluble in water, soluble in organic solvents) are consistent with the physicochemical requirements for agrochemical active ingredient intermediates, facilitating process chemistry development in biphasic or organic solvent-based reaction systems.

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